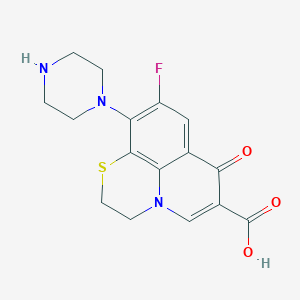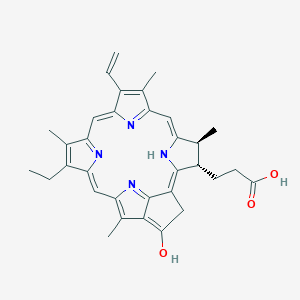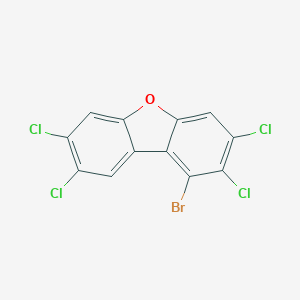
Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can be synthesized using various methods. In
Mechanism of Action
The mechanism of action of dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- is not well understood. However, it is believed to act as an electrophile due to the presence of the bromine and chlorine atoms. It can react with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- is its high reactivity. It can be used in small quantities to achieve the desired reaction. However, its high reactivity can also be a limitation, as it can react with unintended nucleophiles. It is also a toxic compound that requires proper handling and disposal.
Future Directions
There are several future directions for the use of dibenzofuran, 1-bromo-2,3,7,8-tetrachloro-. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its mechanism of action and its potential applications in drug discovery. It can also be used in the development of new materials with unique properties.
Conclusion:
Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- is a highly reactive compound that has been widely used in scientific research. It can be synthesized using various methods and has several applications in organic synthesis and drug discovery. Its mechanism of action and biochemical and physiological effects require further study. The compound has advantages and limitations for lab experiments, and there are several future directions for its use.
Synthesis Methods
Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- can be synthesized using various methods. One of the most common methods is the reaction of dibenzofuran with bromine and chlorine. The reaction takes place in the presence of a catalyst such as iron powder or copper powder. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
Dibenzofuran, 1-bromo-2,3,7,8-tetrachloro- has been used in scientific research for various purposes. One of the most common applications is in the field of organic synthesis. It can be used as a building block for the synthesis of other compounds. It has also been used as a reagent in the synthesis of natural products.
properties
CAS RN |
104549-43-1 |
|---|---|
Molecular Formula |
C12H3BrCl4O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-bromo-2,3,7,8-tetrachlorodibenzofuran |
InChI |
InChI=1S/C12H3BrCl4O/c13-11-10-4-1-5(14)6(15)2-8(4)18-9(10)3-7(16)12(11)17/h1-3H |
InChI Key |
HZSFRBOXTBRMFP-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Br)Cl)Cl |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Br)Cl)Cl |
Other CAS RN |
104549-43-1 |
synonyms |
1-BROMO-2,3,7,8-TETRACHLORODIBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



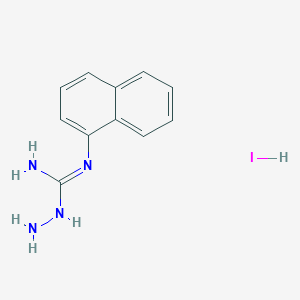
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

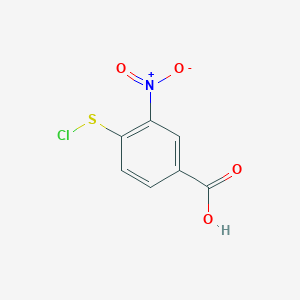
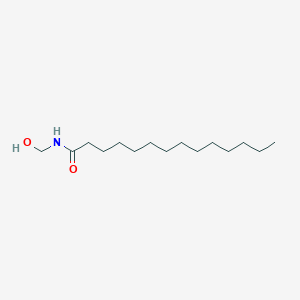
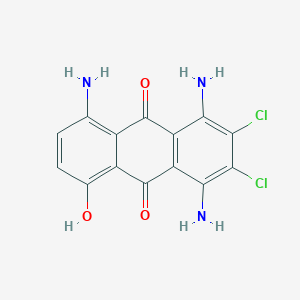
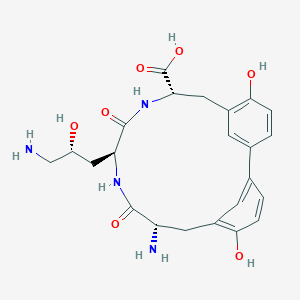
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
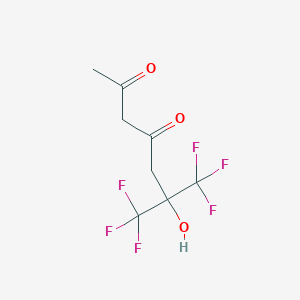
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
